An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-phenylacetamide
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-phenylacetamide
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Amino-N-phenylacetamide (CAS No. 555-48-6), a key intermediate in synthetic organic chemistry and a scaffold of interest in drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a multi-faceted approach. We present computationally predicted properties, contextualized with robust experimental data from its parent analogue, 2-phenylacetamide. Furthermore, this document outlines detailed methodologies for the synthesis and characterization of 2-Amino-N-phenylacetamide, including spectroscopic and chromatographic techniques. The causality behind experimental choices and the principles of self-validating protocols are emphasized throughout. Finally, we explore the potential applications of this compound in drug development, drawing from the established biological activities of related N-phenylacetamide derivatives, and provide essential safety and handling guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.
Introduction and Molecular Overview
2-Amino-N-phenylacetamide is a bifunctional organic molecule characterized by a primary amino group and an N-phenylacetamide moiety. This unique structural arrangement provides multiple reactive sites, rendering it a valuable building block in medicinal chemistry for the synthesis of more complex molecules and heterocyclic systems.[1] The N-phenylacetamide core is a prevalent feature in numerous compounds with established therapeutic applications, including analgesic, anti-inflammatory, and anticancer agents.[2][3][4]
The primary challenge in characterizing 2-Amino-N-phenylacetamide is the scarcity of published experimental data. To address this, we will leverage computational predictive models, which have become indispensable tools in modern drug discovery for forecasting molecular properties and guiding experimental design.[5][] These predictions will be benchmarked against the well-documented properties of the closely related compound, 2-phenylacetamide.
| Property | Value | Source |
| IUPAC Name | 2-amino-N-phenylacetamide | - |
| CAS Number | 555-48-6 | [7] |
| Molecular Formula | C₈H₁₀N₂O | [7] |
| Molecular Weight | 150.18 g/mol | [7] |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CN | - |
| InChI Key | QRKJNCRCYBKANP-UHFFFAOYSA-N | [8] |
Physicochemical Properties: A Comparative and Predictive Analysis
A thorough understanding of a compound's physicochemical properties is fundamental to its application, particularly in drug development where factors like solubility and pKa govern bioavailability and formulation.
State, Appearance, and Odor
Based on related compounds, 2-Amino-N-phenylacetamide is expected to be a solid at room temperature, likely a crystalline powder.[9][10] The color may range from white to off-white, and as with many aniline derivatives, it may discolor upon exposure to light or air over time.[10]
Melting and Boiling Points
| Compound | Melting Point (°C) | Boiling Point (°C) | Source |
| 2-Phenylacetamide | 156 - 160 | 280 - 312 (decomposes) | [9][11][12] |
| 2-Amino-N-phenylacetamide | Predicted: >160 | Predicted: >300 (decomposes) | - |
Rationale for Predictions: The introduction of a primary amino group is expected to increase the polarity and potential for hydrogen bonding compared to 2-phenylacetamide. This enhanced intermolecular interaction would likely result in a higher melting point. Similarly, the boiling point is also anticipated to be higher, with decomposition likely occurring at elevated temperatures.
Solubility Profile
Solubility is a critical parameter for both synthetic manipulation and biological application. The solubility of 2-Amino-N-phenylacetamide is predicted to be influenced by its amphiphilic nature, possessing both a hydrophobic phenyl ring and polar amino and amide groups.
Predicted Solubility:
-
Water: Slightly soluble. The polar amino and amide groups will contribute to some aqueous solubility, but the nonpolar phenyl ring will limit it.[9][13]
-
Organic Solvents: Soluble in polar organic solvents such as ethanol, methanol, and DMSO, owing to the ability to form hydrogen bonds.[9][14] Limited solubility is expected in nonpolar solvents like hexane.
Experimental Protocol for Solubility Determination: A standard gravimetric method or the shake-flask method can be employed to quantify solubility.[14][15]
-
Preparation: A supersaturated solution of the compound is prepared in the solvent of interest at a constant temperature.
-
Equilibration: The solution is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: A known volume of the supernatant is carefully removed, and the solvent is evaporated. The mass of the remaining solid is determined, from which the solubility can be calculated.[16][17]
Acidity and Basicity (pKa)
The pKa values of a molecule are crucial for predicting its ionization state at different physiological pHs. 2-Amino-N-phenylacetamide has two key ionizable groups: the primary amino group (basic) and the amide N-H (very weakly acidic).
-
pKa (Conjugate Acid of the Amino Group): The primary amino group is basic. Its pKa can be estimated by considering the pKa of aniline (approx. 4.6) as a starting point. The electron-withdrawing effect of the adjacent acetamide group will likely decrease the basicity, resulting in a predicted pKa in the range of 3-4.
-
pKa (Amide N-H): The amide proton is generally not considered acidic under normal aqueous conditions, with a pKa value typically above 16.[4]
Rationale for Prediction: Computational methods, such as those employing density functional theory (DFT) with a polarizable continuum model (PCM), are powerful tools for predicting pKa values.[18][19][20] These methods calculate the Gibbs free energy change of the deprotonation reaction in both the gas phase and solution to provide an estimate of the pKa.[21]
Synthesis and Characterization
While a specific, optimized synthesis for 2-Amino-N-phenylacetamide is not widely published, a logical and robust synthetic route can be designed based on well-established amidation reactions.
Proposed Synthetic Pathway
A common and efficient method for the synthesis of N-phenylacetamides involves the acylation of an aniline with an appropriate acyl chloride.[22][23][24] For 2-Amino-N-phenylacetamide, this would involve a two-step process starting from aniline.
Step 1: Synthesis of 2-Chloro-N-phenylacetamide
Aniline is reacted with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine or DBU, to neutralize the HCl byproduct.[22][23]
Step 2: Nucleophilic Substitution with Ammonia
The resulting 2-Chloro-N-phenylacetamide is then treated with a source of ammonia to displace the chloride and form the primary amine.
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed two-step synthesis of 2-Amino-N-phenylacetamide.
Detailed Experimental Protocol
Synthesis of 2-Chloro-N-phenylacetamide:
-
In a round-bottom flask, dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of chloroacetyl chloride (1.05 eq) in THF dropwise to the cooled aniline solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[22]
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.
-
The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization.
Synthesis of 2-Amino-N-phenylacetamide:
-
Dissolve the purified 2-Chloro-N-phenylacetamide in an ethanolic solution of ammonia.
-
The reaction mixture is stirred, potentially with heating in a sealed vessel, until TLC indicates the consumption of the starting material.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is then purified, likely through column chromatography or recrystallization, to yield pure 2-Amino-N-phenylacetamide.
Spectroscopic Characterization
The identity and purity of the synthesized 2-Amino-N-phenylacetamide would be confirmed using a suite of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, a singlet for the methylene (-CH₂-) protons, a broad singlet for the primary amine (-NH₂) protons (which would be exchangeable with D₂O), and a singlet for the amide (-NH-) proton.
-
¹³C NMR: The spectrum would display characteristic signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum will be critical for identifying the key functional groups.[1][8][25][26]
-
N-H Stretching (Amine): Two distinct, sharp bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[25][27]
-
N-H Stretching (Amide): A single, broader band is expected around 3300 cm⁻¹.
-
C=O Stretching (Amide): A strong absorption band should appear in the range of 1630-1680 cm⁻¹.
-
N-H Bending (Amine): A band in the 1580-1650 cm⁻¹ region.[1]
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would confirm the molecular weight of the compound.[28][29][30] The molecular ion peak (M⁺) would be observed at m/z = 150. The fragmentation pattern would likely involve the cleavage of the C-C bond alpha to the carbonyl group and fragmentation of the amide linkage.
Below is a diagram illustrating the expected fragmentation pathway in mass spectrometry.
Caption: Plausible fragmentation pathway for 2-Amino-N-phenylacetamide in EI-MS.
Applications in Research and Drug Development
While 2-Amino-N-phenylacetamide itself is primarily a synthetic intermediate, the N-phenylacetamide scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[31][32]
-
Anticancer Agents: Numerous derivatives of N-phenylacetamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast and prostate cancer.[2][3][33] Some derivatives have shown potent activity by inducing apoptosis.[33]
-
Antimicrobial and Antifungal Agents: The N-phenylacetamide core has been incorporated into molecules exhibiting antibacterial and antifungal properties.[31]
-
Enzyme Inhibitors: Derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrase.[2]
-
Central Nervous System (CNS) Activity: Phenylacetamide derivatives have been explored for their potential as anticonvulsant and antidepressant agents.[24][32]
The presence of a primary amino group in 2-Amino-N-phenylacetamide provides a reactive handle for further chemical modifications, allowing for the creation of diverse chemical libraries for screening against various biological targets.
Safety, Handling, and Toxicology
As there is no specific safety data sheet (SDS) for 2-Amino-N-phenylacetamide, precautionary measures should be based on the known hazards of structurally similar compounds like 2-Amino-2-phenylacetamide.[34][35]
GHS Hazard Classification (Predicted):
-
Skin Irritation: May cause skin irritation.[35]
-
Eye Irritation: May cause serious eye irritation.[35]
-
Respiratory Irritation: May cause respiratory irritation.[35]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat when handling the compound.[34][36][37]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder to avoid inhalation.[36]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[37]
-
First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical advice.[34][36]
A comprehensive, substance-specific risk assessment should be performed by a qualified safety professional before commencing any work with this compound.
Conclusion
2-Amino-N-phenylacetamide represents a valuable, albeit under-characterized, building block for chemical synthesis and drug discovery. This guide has provided a holistic overview of its known and predicted physicochemical properties, a logical synthetic route, and standardized protocols for its characterization. By leveraging computational predictions and comparative data from its parent analogue, 2-phenylacetamide, we have constructed a robust profile for this compound. The diverse biological activities exhibited by the broader N-phenylacetamide class underscore the potential of 2-Amino-N-phenylacetamide as a precursor for novel therapeutic agents. It is our hope that this technical guide will serve as a valuable resource for researchers and facilitate further exploration into the chemistry and applications of this promising molecule.
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